molecular formula C6H10O B14709783 2,3-Dimethyl-but-2-enal CAS No. 13153-14-5

2,3-Dimethyl-but-2-enal

Cat. No.: B14709783
CAS No.: 13153-14-5
M. Wt: 98.14 g/mol
InChI Key: XGSZRMLYTKMPFE-UHFFFAOYSA-N
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Description

2,3-Dimethyl-but-2-enal is an α,β-unsaturated aldehyde characterized by a conjugated double bond between carbons 2 and 3 of a butenyl backbone, with methyl substituents at both positions. Its IUPAC name derives from this structure: the aldehyde group (-CHO) is at carbon 1, the double bond (C=C) spans carbons 2–3, and two methyl groups are attached to these carbons.

Properties

IUPAC Name

2,3-dimethylbut-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-5(2)6(3)4-7/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSZRMLYTKMPFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70451989
Record name 2,3-dimethyl-but-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13153-14-5
Record name 2,3-dimethyl-but-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethyl-but-2-enal can be synthesized through several methods. One common approach involves the aldol condensation of acetone and acetaldehyde, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the enal.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process often includes steps such as distillation and purification to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-but-2-enal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2,3-Dimethyl-but-2-enoic acid using oxidizing agents such as potassium permanganate.

    Reduction: Reduction of this compound can yield 2,3-Dimethyl-but-2-enol using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: 2,3-Dimethyl-but-2-enoic acid.

    Reduction: 2,3-Dimethyl-but-2-enol.

    Substitution: Depending on the nucleophile, various substituted products can be formed.

Scientific Research Applications

2,3-Dimethyl-but-2-enal has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-but-2-enal involves its reactivity with nucleophiles and electrophiles. The double bond and aldehyde group make it susceptible to addition and substitution reactions. The compound can form adducts with various biomolecules, influencing biological pathways and molecular targets.

Comparison with Similar Compounds

Key Inferred Properties:

  • Molecular Formula : Likely C₆H₁₀O (based on but-2-enal [C₄H₆O] with two additional methyl groups).
  • Molecular Weight : ~98.14 g/mol.
  • Functional Groups : Aldehyde (-CHO) and conjugated diene (C=C).

Comparison with Structurally Similar Compounds

Crotonaldehyde (trans-2-Butenal)

Molecular Formula : C₄H₆O
CAS : 4170-30-3 (trans isomer)
Key Differences :

  • Crotonaldehyde lacks methyl substituents on the double bond, making it less sterically hindered.
  • Reactivity : The absence of methyl groups in crotonaldehyde facilitates faster nucleophilic addition (e.g., in aldol condensations) compared to 2,3-dimethyl-but-2-enal, where steric hindrance may slow reactions .
  • Toxicity : Crotonaldehyde is a potent lachrymator and respiratory irritant; this compound may exhibit similar hazards due to its α,β-unsaturated aldehyde structure.

2,3-Dimethyl-2-butene (Alkene Analog)

Molecular Formula : C₆H₁₂
CAS : 563-79-1
Key Differences :

  • Lacks the aldehyde group, reducing polarity and reactivity.
  • Physical Properties : Lower boiling point (~85–90°C for the alkene vs. estimated ~120–140°C for the aldehyde) due to weaker intermolecular forces.
  • Applications : Used in organic synthesis as a diene in Diels-Alder reactions; the aldehyde derivative could serve as a Michael acceptor or electrophile.

2,3-Dimethyl-1-butanol (Alcohol Analog)

Molecular Formula : C₆H₁₄O
CAS : 19550-30-2
Key Differences :

  • The hydroxyl (-OH) group replaces the aldehyde, significantly altering chemical behavior.
  • Safety: Alcohols are generally less reactive and toxic than aldehydes.

Data Tables

Table 1: Molecular Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups
This compound C₆H₁₀O ~98.14 Not available Aldehyde, conjugated diene
Crotonaldehyde C₄H₆O 70.09 4170-30-3 Aldehyde, conjugated diene
2,3-Dimethyl-2-butene C₆H₁₂ 84.16 563-79-1 Alkene
2,3-Dimethyl-1-butanol C₆H₁₄O 102.17 19550-30-2 Alcohol

Notes on Data Limitations

  • Direct experimental data for this compound is absent in the provided evidence; properties are inferred from analogs.
  • Safety guidelines are extrapolated from structurally related aldehydes and alcohols .
  • Further studies are needed to confirm boiling points, solubility, and toxicity.

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